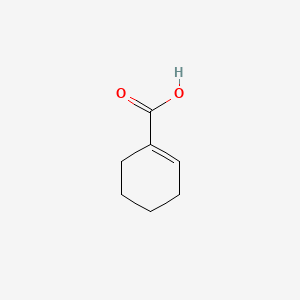

1-Cyclohexene-1-carboxylic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Synthesis

1-Cyclohexene-1-carboxylic acid: is a valuable intermediate in organic synthesis. It can undergo various chemical reactions to form different organic compounds. For instance, it can participate in Diels-Alder reactions to synthesize cyclic compounds, which are crucial in the development of pharmaceuticals . Additionally, its transformation into cyclohexanecarboxylic acid through hydrogenation is a key step in synthesizing complex molecules .

Pharmacology

In pharmacological research, 1-Cyclohexene-1-carboxylic acid has been identified as an intermediate in the anaerobic decomposition of benzoic acid by methanogenic consortia . This process is significant for understanding the metabolic pathways of certain drugs and could lead to the development of new therapeutic agents.

Materials Science

This compound’s role in materials science is linked to its reactivity as an intermediate. It can be used to synthesize polymeric materials and small molecules that are essential for creating new materials with specific properties .

Biochemistry Research

1-Cyclohexene-1-carboxylic acid: is involved in the metabolism of benzoate and related compounds in microorganisms. Studying its role in these biochemical pathways can provide insights into environmental biodegradation processes and the development of biotechnological applications .

Environmental Science

The study of 1-Cyclohexene-1-carboxylic acid in environmental science focuses on its biodegradation. Understanding how this compound breaks down in the environment is crucial for assessing its impact and managing its levels in natural settings .

Food Industry

While direct applications of 1-Cyclohexene-1-carboxylic acid in the food industry are not well-documented, its derivatives and related compounds play roles in food preservation and flavoring. Research into its potential uses could open up new avenues for food processing and safety .

Cosmetic Formulations

In the cosmetic industry, intermediates like 1-Cyclohexene-1-carboxylic acid may be used to synthesize compounds that serve as fragrances or preservatives in cosmetic products. Its reactivity makes it a candidate for creating novel compounds that enhance the quality and stability of cosmetic formulations .

Agricultural Applications

1-Cyclohexene-1-carboxylic acid: can be used to synthesize herbicides and pesticides. Its derivatives have been explored for their potential to protect crops and improve agricultural yields. The development of such compounds from 1-Cyclohexene-1-carboxylic acid could lead to more effective and environmentally friendly agricultural chemicals .

Mécanisme D'action

Target of Action

1-Cyclohexene-1-carboxylic acid is a chemical compound with the formula C7H10O2 . The primary targets of this compound are not well-defined in the literature. It’s important to note that the specific targets can vary depending on the biological system or environment in which the compound is introduced.

Mode of Action

It’s known to be an intermediate in the anaerobic decomposition of benzoic acid by a methanogenic consortium . This suggests that it may interact with enzymes or other molecules involved in this biochemical process.

Biochemical Pathways

1-Cyclohexene-1-carboxylic acid is involved in the anaerobic decomposition of benzoic acid This process is part of a larger biochemical pathway where benzoic acid is broken down under anaerobic conditions by a consortium of methanogenic microorganisms

Pharmacokinetics

Its molecular weight of 1261531 suggests that it may have good bioavailability due to its relatively small size.

Result of Action

As an intermediate in the anaerobic decomposition of benzoic acid, it may play a role in energy production or other metabolic processes in methanogenic microorganisms .

Action Environment

The action of 1-Cyclohexene-1-carboxylic acid is influenced by environmental factors such as the presence of oxygen. It is involved in anaerobic processes, suggesting that it is more active in environments with low oxygen levels

Propriétés

IUPAC Name |

cyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEZJSDUZQOPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212981 | |

| Record name | 1-Cyclohexenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexene-1-carboxylic acid | |

CAS RN |

636-82-8 | |

| Record name | 1-Cyclohexene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclohexene-1-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-cyclohexene-1-carboxylic acid?

A1: The molecular formula of 1-cyclohexene-1-carboxylic acid is C₇H₈O₃, and its molecular weight is 140.14 g/mol. []

Q2: How does the structure of 1-cyclohexene-1-carboxylic acid influence its hydrogen bonding?

A2: The crystal structure of 1-cyclohexene-1-carboxylic acid reveals an unusual type of hydrogen-bonding catemer. Hydrogen bonds form between the carboxyl hydrogen atom of one molecule and the ketone oxygen atom of a glide-related molecule, resulting in heterochiral chains. []

Q3: Is there any evidence of disorder in the crystal structure of 1-cyclohexene-1-carboxylic acid?

A3: Yes, two of the tetrahedral carbon atoms in the molecule exhibit flexional disorder. This disorder affects three associated hydrogen atoms, leading to close contacts with oxygen atoms of neighboring molecules. []

Q4: Is 1-cyclohexene-1-carboxylic acid found in nature?

A4: Yes, derivatives of 1-cyclohexene-1-carboxylic acid, such as (+)-todomatuic acid and cis-dihydrotodomatuic acid, have been isolated from the wood of Douglas-fir trees. []

Q5: What is the biological significance of (+)-todomatuic acid and cis-dihydrotodomatuic acid?

A5: These compounds, found in their methyl ester forms in nature, act as potential juvenile hormone analogs, exhibiting ovicidal and juvenilizing effects on certain insects. []

Q6: Can 1-cyclohexene-1-carboxylic acid be used to synthesize other important compounds?

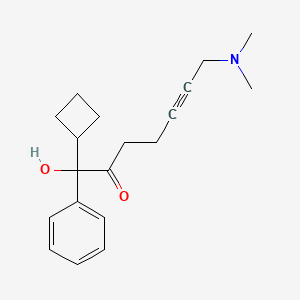

A6: Yes, it serves as a starting material for synthesizing pancratistatin, a natural product with potent biological activity. A novel pancratistatin/shikimic acid hybrid analogue, possessing three stereo-defined hydroxyl groups in the C-ring, was synthesized starting from 1-cyclohexene-1-carboxylic acid. []

Q7: What is the role of 1-cyclohexene-1-carboxylic acid in the degradation of n-alkylcyclohexanes by certain bacteria?

A7: In the degradation pathway of n-alkylcyclohexanes, 1-cyclohexene-1-carboxylic acid is generated as an intermediate. It is further metabolized to benzoic acid by the bacteria. []

Q8: How does the utilization of hydroaromatic compounds by Ilyobacter insuetus sp. nov. differ from the classical pathway?

A8: Ilyobacter insuetus sp. nov., which utilizes 1-cyclohexene-1-carboxylic acid (shikimic acid) as a sole carbon source, degrades hydroaromatics without involving aromatic intermediates, unlike the classical aerobic pathway. []

Q9: Does Propionivibrio limicola sp. nov. utilize a similar pathway to Ilyobacter insuetus sp. nov. for degrading hydroaromatic compounds?

A9: Yes, Propionivibrio limicola sp. nov. also degrades hydroaromatic compounds like 1-cyclohexene-1-carboxylic acid (shikimic acid) without producing aromatic intermediates as end products. []

Q10: Can 1-cyclohexene-1-carboxylic acid be synthesized in the laboratory?

A10: Yes, it can be synthesized from various starting materials, including t-butylcyclohexanols and 2-(1-methylcyclohexyl)-2-propanol via the Koch-Haaf carboxylation reaction. []

Q11: What is a notable side product formed during the synthesis of 1-cyclohexene-1-carboxylic acid from t-butylcyclohexanols?

A11: 2-Methyl-2-(1-methylcyclohexyl)propionic acid is identified as a significant side product in this reaction. []

Q12: How does the choice of catalyst affect the hydrogenation of t-butylbenzoic acids to their respective 1-cyclohexene-1-carboxylic acid derivatives?

A12: Palladium catalysts tend to predominantly yield the most stable isomer, while other transition metal catalysts like platinum, rhodium, and ruthenium produce a mixture of isomers. []

Q13: What is the significance of 6-t-butyl-1-cyclohexene-1-carboxylic acid in the synthesis of trans-2-t-butylcyclohexanecarboxylic acid?

A13: During the rhodium-catalyzed hydrogenation of 2-t-butylbenzoic acid, desorbed 6-t-butyl-1-cyclohexene-1-carboxylic acid serves as the primary precursor for the formation of trans-2-t-butylcyclohexanecarboxylic acid. []

Q14: How does the fragmentation pattern in the mass spectra of cis-3- and cis-4-t-butylcyclohexanecarboxylic acids differ from their trans isomers?

A14: The mass spectral analysis reveals a distinctive fragmentation pattern for cis-3- and cis-4-t-butylcyclohexanecarboxylic acids compared to their trans counterparts, providing insights into their structural differences. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone hydrochloride(1:1)](/img/structure/B1209344.png)

![2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl methacrylate](/img/structure/B1209350.png)